molecular formula C15H18N2O3S2 B3019239 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1903651-24-0

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B3019239
M. Wt: 338.44
InChI Key: NTQHWJFNPGLJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their biological activities, including antihyperglycemic, antimicrobial, and anticancer properties. Thiazolidinediones are characterized by a core 2,4-dione structure and have been the subject of extensive research due to their therapeutic potential .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives often involves cyclization reactions and can be influenced by the presence of various substituents. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes a 1,3-dipolar cycloaddition reaction . Domino reactions of 1,3-thiazolidinedione with malononitrile and aromatic aldehydes have been used to create dihydrothiophene derivatives . Additionally, ionic liquids have been employed as a medium for the Claisen-Schmidt condensation to synthesize thiazolidine-2,4-dione derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is often confirmed using spectral data, including IR, NMR, and mass spectrometry. The crystal structure of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been determined, revealing the conformation of the rigid rings connected by single bonds and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazolidinedione derivatives can undergo various chemical reactions, including dehydrogenation to form oxazoles and thiazoles . They can also participate in Mannich reactions to yield Mannich bases and can be acetylated to produce N-acetylderivatives . Furthermore, isomerization reactions can lead to the formation of salts of 1-aryl-3-aroyl-4-hydroxy-pyrroline-2-thio-5-one, which can then transform into furanodione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, such as acid dissociation constants, have been studied to understand their behavior in biological systems . These properties are crucial for the development of new pharmaceutical agents, as they can influence the compound's solubility, stability, and interaction with biological targets.

Case Studies

Several thiazolidinedione derivatives have been evaluated for their biological activities in various models. For example, novel sulfonylthiazolidinediones showed potent antihyperglycemic activity in mouse models . Compounds with a 1,3,4-thiadiazole structure demonstrated remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines . Additionally, substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and showed promising hypoglycemic and hypolipidemic activities in diabetic mice .

properties

IUPAC Name

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10-5-7-21-12(10)2-3-13(18)16-6-4-11(8-16)17-14(19)9-22-15(17)20/h5,7,11H,2-4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQHWJFNPGLJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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